5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. One common synthetic route involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2,5-dimethylaniline to form an intermediate, which is then cyclized to produce the triazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-AMINO-1-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: Lacks the amino and chloro groups, making it less reactive.
3-Chloro-4-methylphenyl isocyanate: Used as a precursor in the synthesis of the target compound.
2,5-Dimethylaniline: Another precursor with different reactivity.
Properties
Molecular Formula |
C20H21ClN6O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-amino-1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O2/c1-11-4-5-13(3)16(8-11)24-20(29)18-19(22)27(26-25-18)10-17(28)23-14-7-6-12(2)15(21)9-14/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29) |
InChI Key |
DRKPQQHBIYLILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)Cl)N |
Origin of Product |
United States |
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